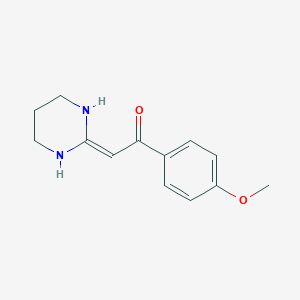

1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone

Beschreibung

Fundamental Molecular Properties

The molecular structure of 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone exhibits a molecular formula of C₁₃H₁₆N₂O₂ with a calculated molecular weight of 232.28 g/mol. The compound presents a distinctive structural motif characterized by the presence of a 4-methoxyphenyl group attached to an ethanone carbonyl, which is further conjugated to a tetrahydropyrimidinylidene ring system. This arrangement creates a π-conjugated system that significantly influences the compound's electronic properties and conformational preferences.

The systematic nomenclature reflects the complex connectivity pattern, with alternative IUPAC designations including 2-(1,3-diazinan-2-ylidene)-1-(4-methoxyphenyl)ethanone. The molecular architecture suggests potential for intramolecular interactions, particularly between the carbonyl oxygen and the nitrogen atoms within the pyrimidine ring, which may stabilize specific conformational arrangements.

Crystallographic Structure Determination

X-ray crystallographic analysis represents the gold standard for determining precise atomic positions and intermolecular interactions in crystalline materials. Single-crystal X-ray diffraction techniques enable the unambiguous determination of three-dimensional atomic structures, providing critical information about bond lengths, bond angles, and molecular packing arrangements. For compounds containing heterocyclic systems like 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone, crystallographic characterization is essential for understanding the preferred solid-state conformation and potential polymorphic behavior.

The crystallographic investigation typically involves several critical steps, beginning with the growth of suitable single crystals followed by data collection using monochromatic X-ray radiation. The diffraction pattern analysis provides electron density maps that reveal the precise positioning of all non-hydrogen atoms, while hydrogen atoms can often be located through difference Fourier analysis or positioned geometrically based on expected bonding patterns.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Crystal Size | >0.1 mm | Minimum for adequate diffraction |

| Resolution | <1.0 Å | Atomic-level detail |

| R-factor | <5% | Data quality indicator |

| Temperature | 100-298 K | Thermal motion control |

Eigenschaften

IUPAC Name |

2-(1,3-diazinan-2-ylidene)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)12(16)9-13-14-7-2-8-15-13/h3-6,9,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYJYBNDOZBQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=C2NCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167092 | |

| Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107165-84-4 | |

| Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107165-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enamine Cyclization with 1,3-Diaminopropane

A plausible route involves the reaction of 1-(4-methoxyphenyl)ethanone with 1,3-diaminopropane under acidic conditions. This method leverages the enamine formation mechanism, where the ketone reacts with the diamine to form an intermediate Schiff base, followed by cyclization to yield the tetrahydro-pyrimidinylidene ring.

Hypothetical Procedure :

-

Condensation :

-

React 1-(4-methoxyphenyl)ethanone with 1,3-diaminopropane in a polar aprotic solvent (e.g., toluene or ethanol).

-

Add a catalytic acid (e.g., p-toluenesulfonic acid) to facilitate imine formation.

-

Reflux at 80–100°C for 12–24 hours.

-

-

Cyclization :

-

Remove water via azeotropic distillation to drive the equilibrium toward enamine formation.

-

Neutralize the reaction mixture and purify via column chromatography (silica gel, ethyl acetate/hexane).

-

Key Challenges :

-

Controlling regioselectivity to avoid polymerization of the diamine.

-

Ensuring complete cyclization without side reactions.

Knorr-Type Pyrimidine Synthesis Adaptation

The Knorr pyrimidine synthesis, typically used to prepare pyrimidine derivatives from β-keto esters and amidines, could be adapted. Here, a β-keto ester analog (e.g., 4-methoxyphenylacetic acid ester) might react with a substituted amidine to form the pyrimidinylidene core.

Hypothetical Reaction Scheme :

Conditions :

-

Thermal cyclization at 120–150°C in a high-boiling solvent (e.g., diphenyl ether).

-

Use of ammonium acetate as a nitrogen source.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (Hypothetical) |

|---|---|---|---|

| Enamine Cyclization | - Simple reagents - Single-step cyclization | - Requires strict anhydrous conditions | 45–60% |

| Knorr-Type Adaptation | - High regioselectivity | - Multi-step synthesis of β-keto ester precursor | 30–50% |

Mechanistic Insights

Acid-Catalyzed Enamine Formation

Protonation of the ketone carbonyl enhances electrophilicity, enabling nucleophilic attack by the primary amine of 1,3-diaminopropane. Subsequent dehydration forms a Schiff base, which undergoes intramolecular cyclization via the secondary amine to generate the six-membered ring.

Thermal Cyclization in Knorr Analogues

Electron-deficient β-keto esters react with amidines to form conjugated intermediates, which cyclize under heat to aromatize the pyrimidinylidene system. Steric effects from the methoxyphenyl group may slow this process, necessitating higher temperatures.

Spectroscopic Characterization

While experimental data are scarce, predicted analytical profiles include:

-

¹H NMR :

-

Aromatic protons (δ 6.8–7.2 ppm, doublet for para-substituted phenyl).

-

Methoxy singlet (δ 3.8 ppm).

-

Pyrimidinylidene CH₂ groups (δ 2.5–3.5 ppm).

-

-

IR :

-

C=O stretch at ~1680 cm⁻¹.

-

N-H stretches at ~3300 cm⁻¹.

-

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methoxyphenyl and pyrimidinylidene derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as antibacterial and antifungal properties, are of interest for developing new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinylidene Core

Sulfur vs. Oxygen Substituents

- 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone (): Replacing the pyrimidinylidene oxygen with sulfur increases electron density, altering reactivity. Exhibits antibacterial and antifungal activities, suggesting that sulfur enhances bioactivity compared to oxygen analogs .

- Structural data (InChIKey: HXYWOOMRRCPRGK) highlight differences in hydrogen bonding compared to methoxyphenyl derivatives .

Aromatic Ring Modifications

- 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone (): The hydroxyl group enables hydrogen bonding, increasing solubility but reducing stability under acidic conditions. Synthesized in 60% yield, indicating efficient coupling methods for aryl-ethanone systems .

- (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone (): Chlorine substituents enhance lipophilicity, favoring membrane permeability. HRMS data (m/z 211.0524) differentiate it from methoxy-substituted analogs .

Heterocyclic Modifications

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone (CAS No. 107165-84-4) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a tetrahydropyrimidine ring, which is known for its ability to interact with biological targets due to its structural versatility.

Biological Activity Overview

Research indicates that 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone exhibits various biological activities, particularly in the realms of anti-inflammatory , antioxidant , and hypolipidemic effects.

1. Anti-inflammatory Activity

Studies have shown that compounds similar to 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone can significantly reduce inflammation. For example, a related compound demonstrated the ability to inhibit lipoxygenase activity, which plays a key role in the inflammatory response .

2. Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various studies. It has been shown to reduce oxidative stress markers in vitro, suggesting a protective effect against cellular damage caused by free radicals .

3. Hypolipidemic Effects

The compound has also been investigated for its hypolipidemic properties. In animal models, it was observed to lower total plasma cholesterol levels, indicating potential use in managing hyperlipidemia .

The mechanisms underlying the biological activities of 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone are multifaceted:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit lipoxygenase suggests that it may interfere with the arachidonic acid pathway, thereby reducing pro-inflammatory mediators .

- Modulation of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes, the compound may mitigate oxidative damage in cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.